Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate
Overview
Description
Preparation Methods
The synthesis of Ethyl (3,4-dimethoxyphenyl)aminoacetate can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (3,4-dimethoxyphenyl)aminoacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Ethyl (3,4-dimethoxyphenyl)aminoacetate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of Ethyl (3,4-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl (3,4-dimethoxyphenyl)aminoacetate can be compared with other similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound has a similar structure but differs in the position of the ester group.
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but has an amine group instead of an ester.
The uniqueness of Ethyl (3,4-dimethoxyphenyl)aminoacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyanilino)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKNINRETCQHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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